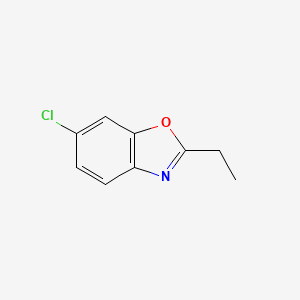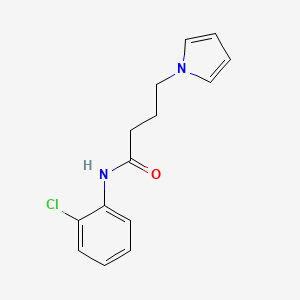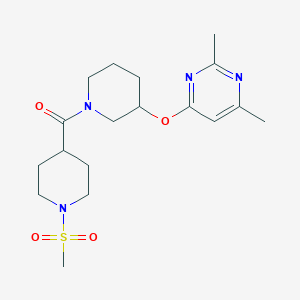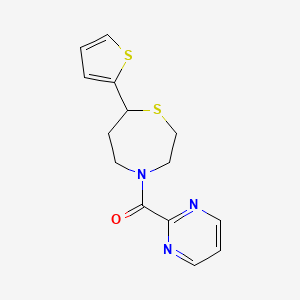![molecular formula C19H22N2O4S B2510221 1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-34-6](/img/structure/B2510221.png)
1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazoles are a type of organic compound with a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Imidazoles can be synthesized through several methods. One of the common methods is the Debus–Radziszewski imidazole synthesis, which has been adapted to yield long-chain imidazolium ionic liquids . This process involves a one-pot reaction that can produce excellent yields .Molecular Structure Analysis
The molecular structure of imidazoles involves a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The bonds constructed during the formation of the imidazole are an important aspect of its molecular structure .Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions. For instance, imidazolium ionic liquids can act as surfactants when dissolved in various solvents . They can also be derivatised via an acid metathesis to the chloride, nitrate, and hydrogen oxalate derivatives .Physical And Chemical Properties Analysis
Imidazoles have unique physical and chemical properties. For instance, imidazolium ionic liquids exhibit excellent thermal stability . They can also act as surfactants when dissolved in various solvents .科学的研究の応用
Antioxidant and Antimicrobial Applications
Compounds containing benzimidazole and sulfonate groups have been extensively studied for their antioxidant and antimicrobial properties. For instance, the ABTS/PP decolorization assay is a common method to evaluate the antioxidant capacity of phenolic compounds, which could be relevant for derivatives of benzimidazole due to their potential for forming phenolic-like structures through functionalization (Ilyasov et al., 2020). Additionally, benzimidazole derivatives have been synthesized for potential central nervous system (CNS) applications, indicating their versatility in drug development (Saganuwan, 2020).
Environmental and Industrial Applications
Benzimidazole derivatives, due to their structural diversity, have been explored for environmental remediation, such as in the degradation of organic pollutants. The use of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to treating industrial effluents, highlighting the potential environmental applications of these compounds (Husain & Husain, 2007).
Synthetic and Medicinal Chemistry
The versatility of benzimidazole and its derivatives in synthetic chemistry is well-documented. These compounds serve as key intermediates in the synthesis of more complex molecules with diverse biological activities. For instance, the synthesis of 2-guanidinobenzazoles has been explored for their therapeutic potential, including antitumor and antimicrobial properties, demonstrating the broad applicability of benzimidazole derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).
Photoprotective and Material Science Applications
Photosensitive protecting groups, including those derived from benzyl and dimethoxybenzyl groups, are critical in the synthesis of light-sensitive materials. These groups enable the controlled release of active pharmaceutical ingredients and the synthesis of polymers with specific functionalities (Amit, Zehavi, & Patchornik, 1974).
作用機序
将来の方向性
特性
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-2-propylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-9-26(22,23)19-20-17-7-5-6-8-18(17)21(19)13-14-10-15(24-2)12-16(11-14)25-3/h5-8,10-12H,4,9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUDKQJHZFIPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2,4-Difluorophenyl)methyl]urea](/img/structure/B2510142.png)



![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510151.png)
![1-methyl-8-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510152.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2510157.png)
![(2S)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2510158.png)
![3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2510160.png)
